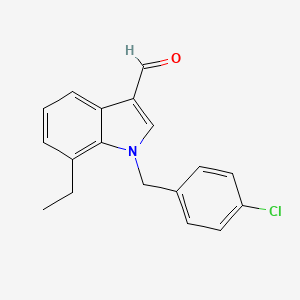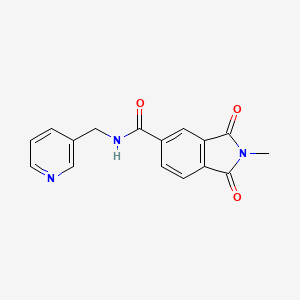![molecular formula C13H13N5 B5781432 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It has been synthesized and extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole is not fully understood. However, it is believed to interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. It has been shown to bind specifically to certain proteins and nucleic acids, making it a valuable tool for studying their structure and function.
Biochemical and Physiological Effects:
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to induce changes in gene expression. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole in lab experiments include its high purity, specificity, and versatility. It can be used in a variety of experiments to study the structure and function of proteins and nucleic acids. However, its limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole. One direction is to study its potential applications in drug development. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another direction is to study its interactions with other molecules, such as lipids and carbohydrates, to gain a better understanding of its mechanism of action. Additionally, further studies are needed to determine its potential toxicity and to develop safer handling and storage methods.
Conclusion:
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole is a valuable chemical compound for scientific research. Its synthesis method has been optimized to obtain high-quality product for use in a variety of experiments. It has been shown to have biochemical and physiological effects and has potential applications in drug development. However, further studies are needed to fully understand its mechanism of action and to determine its potential toxicity.
Métodos De Síntesis
The synthesis of 1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole involves the reaction of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzene-1,2-diamine with sodium azide in the presence of a copper catalyst. The reaction yields the desired product in good yield and purity. The synthesis method has been optimized to obtain high-quality product for scientific research purposes.
Aplicaciones Científicas De Investigación
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole has been extensively studied for its potential applications in scientific research. It has been used as a probe to study the binding properties of proteins and nucleic acids. It has also been used in the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-10-3-4-11(2)18(10)13-7-5-12(6-8-13)17-9-14-15-16-17/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZCKAACYZWRGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N3C=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)
![ethyl 2-[(4,7-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinecarboxylate](/img/structure/B5781363.png)







![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5781424.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5781444.png)
